molecular formula C16H21N3OS B6446108 1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one CAS No. 2640896-47-3

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one

Cat. No.: B6446108
CAS No.: 2640896-47-3
M. Wt: 303.4 g/mol
InChI Key: LYUHIWZTTHBMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one is a complex organic compound featuring a benzothiazole ring fused with a pyrrolidinone structure. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its dual functionality, combining the biological activities of both benzothiazole and pyrrolidinone structures.

Properties

IUPAC Name

1-[3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-2-12-6-3-7-13-15(12)18-16(21-13)17-9-5-11-19-10-4-8-14(19)20/h3,6-7H,2,4-5,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHIWZTTHBMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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